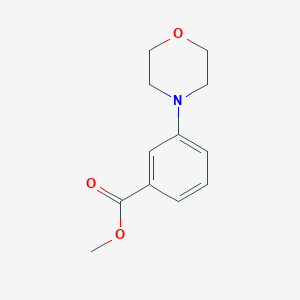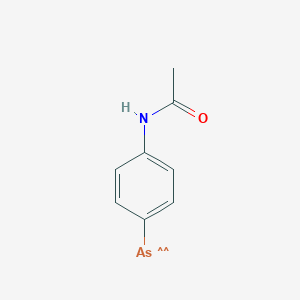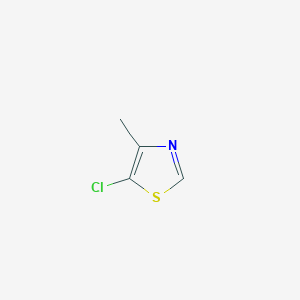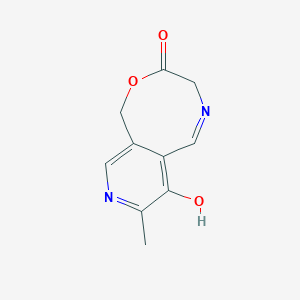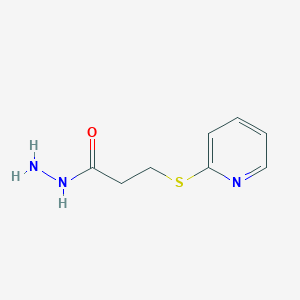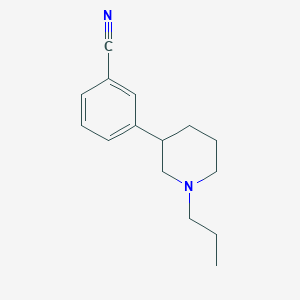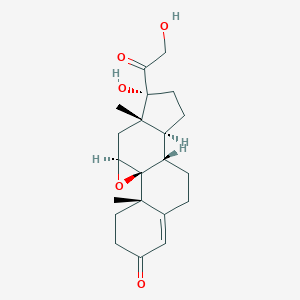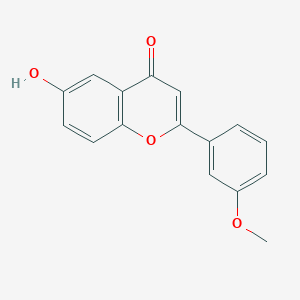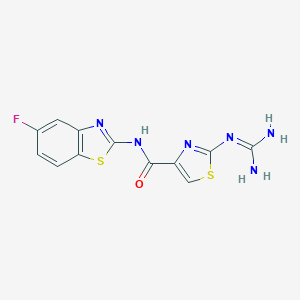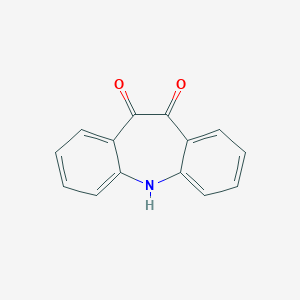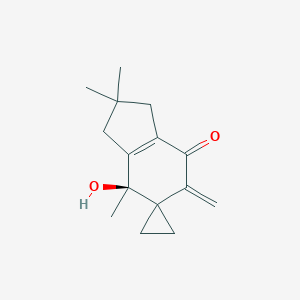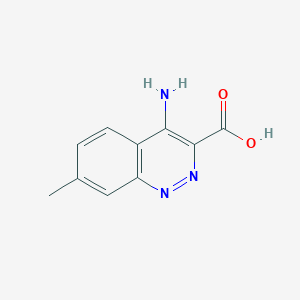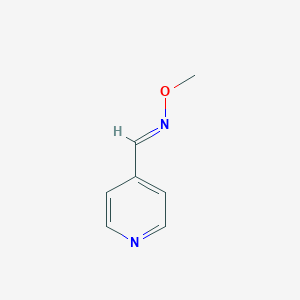
Isonicotinaldehyde O-methyloxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isonicotinaldehyde O-methyloxime (INH-OMe) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. INH-OMe is a derivative of isoniazid, a well-known anti-tuberculosis drug. INH-OMe has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
作用機序
The exact mechanism of action of Isonicotinaldehyde O-methyloxime is not fully understood. However, studies have suggested that it exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Isonicotinaldehyde O-methyloxime has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of inflammatory enzymes, such as COX-2 and iNOS. The anti-microbial activity of Isonicotinaldehyde O-methyloxime is thought to be due to its ability to inhibit the biosynthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis.
生化学的および生理学的効果
Isonicotinaldehyde O-methyloxime has been shown to have a low toxicity profile and is well-tolerated in vivo. It has been found to have a half-life of approximately 2 hours in rats and to be rapidly metabolized into inactive compounds. Isonicotinaldehyde O-methyloxime has been shown to exhibit good bioavailability and to distribute well into various tissues, including the liver and lungs.
実験室実験の利点と制限
Isonicotinaldehyde O-methyloxime has several advantages for lab experiments. It is a relatively simple compound to synthesize and is readily available. It has been shown to exhibit a wide range of biological activities, making it a versatile compound for various in vitro and in vivo studies. However, one limitation of Isonicotinaldehyde O-methyloxime is its low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the research of Isonicotinaldehyde O-methyloxime. One potential area of research is the development of Isonicotinaldehyde O-methyloxime derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of Isonicotinaldehyde O-methyloxime in more detail. Additionally, further studies are needed to evaluate the efficacy of Isonicotinaldehyde O-methyloxime in animal models of cancer, inflammation, and infection. Finally, the potential use of Isonicotinaldehyde O-methyloxime in combination with other drugs for the treatment of various diseases should be explored.
Conclusion
In conclusion, Isonicotinaldehyde O-methyloxime is a promising compound with potential therapeutic applications in the treatment of cancer, inflammation, and infection. Its synthesis method is relatively simple, and it exhibits a wide range of biological activities. Further research is needed to fully understand its mechanism of action and to evaluate its efficacy in animal models of various diseases. Isonicotinaldehyde O-methyloxime and its derivatives hold great promise for the development of new drugs for the treatment of various diseases.
合成法
Isonicotinaldehyde O-methyloxime can be synthesized from isoniazid and hydroxylamine hydrochloride. The reaction involves the conversion of the isoniazid into its corresponding aldehyde, which is then reacted with hydroxylamine hydrochloride to form Isonicotinaldehyde O-methyloxime. The synthesis of Isonicotinaldehyde O-methyloxime has been optimized to obtain high yields and purity.
科学的研究の応用
Isonicotinaldehyde O-methyloxime has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. Isonicotinaldehyde O-methyloxime has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, Isonicotinaldehyde O-methyloxime has demonstrated anti-microbial activity against various bacterial strains, including Mycobacterium tuberculosis, the causative agent of tuberculosis.
特性
CAS番号 |
126527-31-9 |
|---|---|
製品名 |
Isonicotinaldehyde O-methyloxime |
分子式 |
C7H8N2O |
分子量 |
136.15 g/mol |
IUPAC名 |
(E)-N-methoxy-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C7H8N2O/c1-10-9-6-7-2-4-8-5-3-7/h2-6H,1H3/b9-6+ |
InChIキー |
CPJAUCNNLLTZAX-RMKNXTFCSA-N |
異性体SMILES |
CO/N=C/C1=CC=NC=C1 |
SMILES |
CON=CC1=CC=NC=C1 |
正規SMILES |
CON=CC1=CC=NC=C1 |
その他のCAS番号 |
57980-42-4 |
同義語 |
4-Pyridinecarboxaldehyde,O-methyloxime,[C(E)]-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



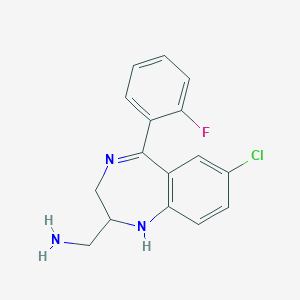
![1a,7b-Dihydrooxireno[2,3-f]quinoline](/img/structure/B137820.png)
